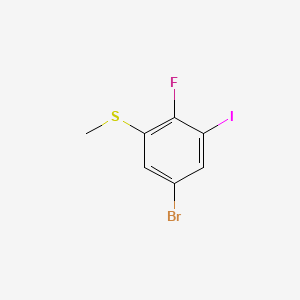

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Description

The exact mass of the compound (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is 345.83241 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1-iodo-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPGKQMNXMGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=C1)Br)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Halogenated Benzene Building Blocks: A Strategic Guide for Drug Discovery

This guide serves as a technical blueprint for leveraging orthogonal halogenated benzene building blocks in high-throughput library synthesis and lead optimization. It moves beyond basic textbook reactivity to address the practical nuances of chemoselectivity in complex medicinal chemistry scaffolds.

Executive Summary

In the rapid iteration cycles of modern drug discovery, Orthogonal Halogenated Benzenes (OHBs) represent a high-leverage asset class. These scaffolds—substituted with mixed halogens (F, Cl, Br, I)—allow for the programmed, sequential installation of pharmacophores around a central core. By exploiting the distinct kinetic profiles of Carbon-Halogen (C-X) bonds, medicinal chemists can access diverse chemical space from a single precursor without the need for protecting groups. This guide delineates the mechanistic hierarchy, strategic workflows, and validated protocols for maximizing the utility of OHBs.

The Orthogonal Hierarchy: Mechanistic Grounding

The utility of OHBs rests on the wide variance in bond dissociation energies (BDE) and the rates of oxidative addition (OA) to transition metals.

Reactivity Trends in Palladium Catalysis

The rate-determining step in most cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the C-X bond to the Pd(0) species. The hierarchy is established as:

[1][2]-

Ar-I (The "Fast" Handle): Reacts rapidly with Pd(0) even with "weak" ligands (e.g., PPh3) at room temperature.

-

Ar-Br (The "Intermediate" Handle): Requires elevated temperatures (60–80 °C) or more electron-rich ligands when competing with iodides.

-

Ar-Cl (The "Latent" Handle): Generally inert under standard conditions used for I/Br. Activation requires electron-rich, bulky ligands (e.g., Buchwald biaryls like SPhos, XPhos) and higher temperatures.

-

Ar-F (The "Blocker"): Inert to Pd-catalyzed coupling. Used to modulate metabolic stability (blocking P450 sites) and lipophilicity.

Visualization: The Reactivity Landscape

The following diagram maps the halogen handles to their requisite catalytic systems, creating a decision matrix for sequential functionalization.

Figure 1: The hierarchy of oxidative addition allows for programmable synthesis. Conditions must be applied sequentially from left to right.

Strategic Library Construction

The "Walk-Around" Strategy

Using a tri-halogenated scaffold like 1-bromo-3-chloro-5-iodobenzene , a chemist can install three distinct R-groups (R1, R2, R3) in a specific spatial arrangement.

Workflow:

-

Position 1 (C-I): Suzuki coupling with Boronic Acid A (Limit to 1.0 equiv, mild base).

-

Position 2 (C-Br): Sonogashira or Suzuki coupling with Reagent B (Elevated temp).

-

Position 3 (C-Cl): Amination or Coupling with Reagent C (Specialized ligand).

Halogen-Metal Exchange (The Knochel Alternative)

While Pd-catalysis relies on oxidative addition, Halogen-Metal Exchange (HME) relies on the stability of the resulting carbanion and the strength of the C-X bond.

-

Reagent: i-PrMgCl[3]·LiCl (Turbo Grignard).

-

Selectivity: I > Br. (Cl is generally inert to exchange at useful temperatures).

-

Application: This is orthogonal to Pd-chemistry. You can selectively convert an Ar-I to a Grignard reagent (Ar-MgX) and react it with an electrophile (aldehyde, ketone) while leaving an Ar-Br intact for later Pd-coupling.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C-I over C-Br)

Target: Selective functionalization of the Iodine position in a bromo-iodo-benzene.

Reagents:

-

Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (2-3 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Purge with nitrogen/argon.

-

Solvation: Add degassed solvent (0.2 M concentration).

-

Activation: Add the aqueous base solution.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Note: Do not heat. Heating promotes "scrambling" or activation of the bromide.

-

-

Monitoring: Monitor by LCMS/TLC. The reaction is typically complete within 2–4 hours.

-

Workup: Standard aqueous extraction. The product will retain the Ar-Br handle.

Protocol B: Activation of "Latent" Chlorides (C-Cl)

Target: Functionalization of a chlorobenzene core after I/Br handles are utilized.

Reagents:

-

Substrate: Aryl Chloride intermediate

-

Nucleophile: Amine (1.2 equiv) or Boronic Acid (1.5 equiv)

-

Pre-catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: XPhos or RuPhos (2-4 mol%, L:Pd 2:1)

-

Base: NaOtBu (for amination) or K3PO4 (for Suzuki)

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step:

-

Catalyst Formation: It is often superior to pre-stir the Pd source and Ligand in the solvent for 5–10 mins at elevated temp (60 °C) to ensure active species formation, or use a pre-formed catalyst (e.g., XPhos Pd G3).

-

Addition: Add substrate, nucleophile, and base.

-

Reaction: Heat to 100–110 °C .

-

Note: Aryl chlorides are sluggish.[4] Rigorous exclusion of oxygen is critical here as the catalytic cycle is slower and more prone to catalyst death.

Quantitative Data: Selectivity Profiles

The following table summarizes expected chemoselectivity ratios under optimized conditions.

| Substrate | Reaction Type | Conditions | Major Product | Selectivity (approx) |

| 1-Br-4-I-benzene | Suzuki | Pd(PPh3)4, RT | 4-Br-biphenyl | >98:2 (I vs Br) |

| 1-Br-4-Cl-benzene | Suzuki | Pd(dppf)Cl2, 60°C | 4-Cl-biphenyl | >99:1 (Br vs Cl) |

| 1-Br-3-I-benzene | Mg-Exchange | i-PrMgCl·LiCl, -20°C | 3-Br-Ph-MgX | >95:5 (I vs Br) |

| 1,3,5-Tri-Cl-benzene | Suzuki | Pd(PPh3)4, 90°C | Mono-coupled | Statistical (33%)* |

*Note: Symmetrical polyhalogenated systems (like 1,3,5-trichlorobenzene) rely on stoichiometry (0.9 equiv boronic acid) to achieve mono-functionalization, rather than inherent electronic orthogonality.

Visualizing the Sequential Workflow

This diagram illustrates the "Walk-Around" synthesis of a tri-substituted core from 1-bromo-3-chloro-5-iodobenzene .

Figure 2: Sequential functionalization workflow. Note the increasing severity of reaction conditions (Temperature/Ligand) required at each step.

References

-

Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Source: Journal of the American Chemical Society [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Source: Chemical Reviews [Link]

-

A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Source: Angewandte Chemie International Edition [Link]

-

Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of iPrMgCl·LiCl to Aryl Iodides. Source: Nature Protocols [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Source: Angewandte Chemie International Edition [Link]

Sources

An In-Depth Technical Guide to (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane, a polysubstituted aromatic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. The unique arrangement of bromo, fluoro, and iodo substituents on the phenyl ring, coupled with a methylsulfane group, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of different halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, a plausible synthetic route, physicochemical properties, and potential applications of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane, with a particular focus on its relevance to drug discovery programs.

Commercial Availability

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is available from commercial suppliers as a research chemical. The price and lead time can vary depending on the supplier and the quantity required. Below is a summary of the available information:

| Supplier | Quantity | Purity | Price (USD) | Lead Time |

| Astatech | 5g | 95% | $1,326.00[1] | Varies |

| Dana Bioscience | 5g | Not Specified | $1,399.00 | Varies |

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 1-bromo-4-fluoro-2-iodobenzene. The fluorine atom is a known powerful directing group for ortho-lithiation.[2] The subsequent introduction of the methylthio group can be achieved by quenching the generated aryllithium species with dimethyl disulfide.

Caption: Proposed synthetic workflow for (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-fluoro-2-iodobenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl disulfide (DMDS)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-bromo-4-fluoro-2-iodobenzene in anhydrous THF dropwise. The fluorine atom directs the lithiation to the adjacent C3 position.[2] Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Slowly add dimethyl disulfide to the reaction mixture at -78 °C. The aryllithium intermediate will react with the disulfide to form the desired methylthioether.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane.

| Property | Value |

| CAS Number | 1469483-34-7 |

| Molecular Formula | C₇H₅BrFIS |

| Molecular Weight | 362.99 g/mol |

| Appearance | Expected to be a solid or oil |

| Purity | Typically ≥95% (commercial) |

Spectroscopic Characterization:

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A singlet corresponding to the methyl protons of the sulfane group is expected in the range of δ 2.4-2.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling to the fluorine atom.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the methylsulfane group will appear in the aliphatic region, while the six aromatic carbons will be in the downfield region. The carbon-fluorine coupling will be observable for the aromatic carbons.

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with the aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.[3][4] The molecular ion peak (M+) and fragment ions corresponding to the loss of various substituents would be observed.

Potential Applications in Drug Discovery

Polysubstituted benzene rings are privileged scaffolds in medicinal chemistry, frequently found in the core structures of targeted therapies, particularly kinase inhibitors.[5][6] The unique substitution pattern of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane scaffold provides several key features for the design of kinase inhibitors:

-

Multiple Points for Diversification: The presence of three different halogens (F, Br, I) allows for selective and sequential functionalization using a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of a library of analogues with diverse substituents to explore the structure-activity relationship (SAR).

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[7] The methylsulfane group can also be modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule.

-

Three-Dimensional Scaffolding: The polysubstituted nature of the ring allows for the precise spatial arrangement of pharmacophoric groups, which is critical for achieving high-affinity and selective binding to the target kinase.

Caption: Potential synthetic diversification of the scaffold for kinase inhibitor development.

By strategically modifying the bromine and iodine positions with various aromatic and heteroaromatic groups, and by functionalizing the methylsulfane moiety, researchers can develop a library of compounds for screening against a panel of kinases. This approach could lead to the discovery of novel and potent inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase activity.

References

-

Astatech (5-BROMO-2-FLUORO-3-IODOPHENYL)(METHYL)SULFANE; 5G; Purity 95%; MDL-MFCD33403957 | Neta Scientific. Neta Scientific. Available at: [Link].

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link].

-

Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Available at: [Link].

-

Halogen dance rearrangement. Wikipedia. Available at: [Link].

-

Regioselective benzannulation of allylic sulfur ylides with ynones: a rapid access to substituted thioanisoles. Chemical Communications. Available at: [Link].

-

Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry. Available at: [Link].

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link].

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].

-

Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Kobe University. Available at: [Link].

-

07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available at: [Link].

-

Halogen Dance Reactions. Scribd. Available at: [Link].

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at: [Link].

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link].

-

One-pot synthesis of novel highly efficient thioanisole-modified resins and their performance for Pd recovery. SSRN. Available at: [Link].

-

Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic Letters. Available at: [Link].

-

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene 50mg. Dana Bioscience. Available at: [Link].

-

(5-Bromo-2,4-difluorophenyl)(methyl)sulfane (1 x 1 g). Reagentia. Available at: [Link].

-

First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry. Available at: [Link].

-

(5-Bromo-2-iodophenyl)(methyl)sulfane. Aaron Chemicals. Available at: [Link].

-

1-Bromo-3-fluoro-4-iodobenzene - Optional[13C NMR]. SpectraBase. Available at: [Link].

-

5-bromo-1-fluoro-2-iodo-3-nitrobenzene. AOBChem. Available at: [Link].

-

Directed ortho metalation. Wikipedia. Available at: [Link].

-

Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. ResearchGate. Available at: [Link].

-

5-Bromo-2-Iodophenyl Methyl Sulfane, For Industrial. IndiaMART. Available at: [Link].

-

Timeframe for obtaining CAS for Student Visa Application for Continuing Students. University of Bedfordshire. Available at: [Link].

-

Supplementary Information for Electrophilic Activation of Molecular Bromine Mediated by I(III). The Royal Society of Chemistry. Available at: [Link].

-

SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Angewandte Chemie International Edition. Available at: [Link].

-

Benzene-mediated protein kinase C activation. Proceedings of the National Academy of Sciences. Available at: [Link].

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link].

-

Pushing Boundaries: What's Next in Metal-Free C-H Functionalization for Sulfenylation? Chemistry – A European Journal. Available at: [Link].

-

Pushing Boundaries: What's Next in Metal-Free C–H Functionalization for Sulfenylation? ResearchGate. Available at: [Link].

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link].

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Available at: [Link].

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters. Available at: [Link].

-

1-Bromo-4-fluoro-2-iodobenzene. PubChem. Available at: [Link].

-

Synthesis of Polysubstituted Haloimidazoles. ChemistryViews. Available at: [Link].

-

One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters. Available at: [Link].

-

Polysubstituted Benzene Bioisosteres and Beyond: Photochemical Access to Bicyclo[2.1.1]hexanes. ChemRxiv. Available at: [Link].

-

CAS Letter Processing Time in UK: What You Need to Know? Landmark Immigration. Available at: [Link].

-

Receiving a Confirmation of Acceptance for Studies (CAS). The University of Law. Available at: [Link].

-

How Long Does It Take to Get a CAS Letter in the UK? Pollster Education. Available at: [Link].

-

CAS Letter for UK - Documents, Validity & Processing Time. Available at: [Link].

Sources

- 1. netascientific.com [netascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Novel Fluorinated Phenyl Sulfide Intermediates: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] When combined with sulfur-containing functionalities, a unique synergy emerges, giving rise to high-value intermediates such as fluorinated phenyl sulfides. These structural motifs, particularly those bearing trifluoromethylthio (-SCF₃) and pentafluorosulfanyl (-SF₅) groups, are increasingly sought after for their profound impact on molecular properties.[4][5][6] This technical guide provides an in-depth exploration of novel fluorinated phenyl sulfide intermediates, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into synthetic strategies, causality behind experimental choices, and the practical application of these vital building blocks.

The Strategic Imperative: Why Fluorine and Sulfur?

The decision to incorporate a fluorinated sulfide moiety is a deliberate strategy to solve specific challenges in drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—are leveraged to enhance drug performance.[1][7]

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a metabolically vulnerable position can effectively block this breakdown pathway.[1]

-

Binding Affinity: Fluorine's high electronegativity can create favorable electronic interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[1][3]

-

Lipophilicity & Permeability: Fluorinated groups like -CF₃ and -SCF₃ are highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2][5] This is a critical parameter for oral bioavailability and CNS-targeted drugs.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[3] This is a crucial tactic to reduce off-target effects and optimize the ionization state of a drug at physiological pH.

The addition of a sulfur linker creates motifs like the trifluoromethylthio (-SCF₃) group, which combines the potent electron-withdrawing nature and metabolic stability of the -CF₃ group with the geometric and electronic properties of sulfur.[4][6] The pentafluorosulfanyl (-SF₅) group is considered a "super-trifluoromethyl" group, offering even greater stability and unique electronic properties.[8][9]

Core Synthetic Strategies: Building the Intermediates

The construction of the C-S bond on a fluorinated aromatic ring is the central challenge. Methodologies range from classical nucleophilic substitution to modern catalytic cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Foundational Workhorse

The SNAr reaction is the most common and direct method for synthesizing aryl sulfides, especially with highly fluorinated arenes.[10]

Causality Behind the Choice: This reaction is effective precisely because of the properties of the fluoroarene. The fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring, making it electron-deficient (electrophilic) and thus susceptible to attack by a nucleophile, such as a thiolate anion (RS⁻).[11][12] The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[10] Fluoride is a surprisingly effective leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive effect.[12]

Experimental Protocol: Synthesis of Pentafluorophenyl Phenyl Sulfide

This protocol is a self-validating system for synthesizing a common fluorinated phenyl sulfide intermediate.

-

Objective: To prepare pentafluorophenyl phenyl sulfide from hexafluorobenzene and thiophenol via an SNAr reaction.

-

Materials:

-

Hexafluorobenzene (1.0 eq)

-

Thiophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a stirred solution of thiophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon), add potassium carbonate (1.5 eq) portion-wise at room temperature. Causality: K₂CO₃ is a mild base used to deprotonate the thiophenol to form the more nucleophilic potassium thiophenolate in situ.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Add hexafluorobenzene (1.0 eq) dropwise to the reaction mixture. Observation: A slight exotherm may be observed.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification & Validation:

-

Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the purified product by NMR. ¹⁹F NMR is critical for validation and will show characteristic peaks for the fluorine atoms on the aromatic ring. For pentafluorophenyl sulfide, one would expect three distinct signals corresponding to the ortho, meta, and para fluorines.

-

Modern Catalytic Cross-Coupling Methods

While SNAr is effective for activated arenes, it is less suitable for less-fluorinated or electron-neutral aryl halides. Here, transition-metal catalysis provides a powerful alternative.

-

Palladium- and Copper-Catalyzed C-S Coupling: These methods allow for the coupling of aryl bromides, iodides, or triflates with a sulfur source.[13][14] The choice of catalyst, ligand, and base is critical and depends on the specific substrates. For instance, bulky biarylphosphine ligands are often used in palladium catalysis to facilitate the reductive elimination step that forms the C-S bond.[13] Copper-catalyzed reactions are often cost-effective and can be essential for specific transformations where palladium fails.[15]

Direct C-H Trifluoromethylthiolation

Recent advances have focused on the direct introduction of the -SCF₃ group onto an aromatic C-H bond, avoiding the need for pre-functionalized starting materials.[4] These methods often employ electrophilic SCF₃ reagents or radical-based pathways.

-

Electrophilic Reagents: Reagents like N-(trifluoromethylthio)phthalimide or hypervalent iodine-SCF₃ reagents can deliver an "SCF₃⁺" equivalent to an electron-rich aromatic ring.[4] The reaction conditions, often involving an acid or a Lewis acid promoter, are key to enhancing the electrophilicity of the reagent.

-

Radical Pathways: Photoredox catalysis can be used to generate a trifluoromethylthio radical (•SCF₃) from a suitable precursor. This radical can then add to an aromatic ring, proceeding through a radical-mediated pathway.

Table 1: Comparison of Key Synthetic Methodologies

| Method | Typical Substrate | Reagents/Catalyst | Typical Yields | Advantages | Limitations |

| SNAr | Polyfluoroarenes (e.g., C₆F₆) | Thiol, Base (e.g., K₂CO₃) | 70-95% | High yield for activated substrates, no metal catalyst needed. | Limited to electron-deficient arenes. |

| Pd-Catalyzed Coupling | Aryl Bromides/Triflates | Thiol, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | 60-90% | Broad substrate scope, including less activated arenes.[13] | Catalyst cost, potential for side reactions (e.g., reduction).[13] |

| Cu-Catalyzed Coupling | Aryl Iodides/Bromides | Thiol, Cu Salt (e.g., CuI), Ligand, Base | 55-85% | Cost-effective, good for certain heteroaryl substrates.[15] | Can require higher temperatures, sometimes stoichiometric copper. |

| Electrophilic -SCF₃ | Electron-rich Arenes | Electrophilic SCF₃ source (e.g., TFTI) | 50-99% | Direct C-H functionalization, mild conditions.[4] | Substrate limited to arenes that can undergo electrophilic substitution. |

Experimental Workflow and Characterization

A robust workflow is essential for the successful synthesis and validation of these intermediates.

Key Characterization Insights:

-

¹⁹F NMR Spectroscopy: This is the most definitive technique. The chemical shifts and coupling constants (J-coupling) provide unambiguous evidence of the fluorine atoms' environment. For example, the signal for a -SCF₃ group will appear as a singlet in a distinct region of the spectrum.

-

¹H and ¹³C NMR Spectroscopy: These are used to confirm the overall structure. C-F coupling can be observed in the ¹³C NMR spectrum, providing additional structural confirmation.[16][17]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern of sulfur can also be observed.

Conclusion and Future Outlook

Fluorinated phenyl sulfide intermediates are more than just building blocks; they are strategic tools for overcoming complex challenges in drug discovery. While classical methods like SNAr remain highly valuable for specific substrates, the field is rapidly advancing. The future will likely see the continued development of more efficient and versatile catalytic systems, particularly those enabling late-stage C-H functionalization. These innovations will further empower medicinal chemists to precisely engineer the next generation of therapeutics, leveraging the powerful synergy of fluorine and sulfur to achieve optimal drug performance.

References

-

Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation | ACS Organic & Inorganic Au. (n.d.). pubs.acs.org. Retrieved February 15, 2026, from [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (2014). Curr Top Med Chem, 14(7), 941-51. Retrieved February 15, 2026, from [Link]

-

Perfluorinated cyclo-tetrakis(phenylene sulfides): synthesis and structure - ResearchGate. (1987). Journal of Fluorine Chemistry. Retrieved February 15, 2026, from [Link]

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved February 15, 2026, from [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. (2018). Unpublished. Retrieved February 15, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). J Am Chem Soc, 142(40), 16944-16950. Retrieved February 15, 2026, from [Link]

-

Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis | Chemical Reviews - ACS Publications. (2014). Chemical Reviews, 114(17), 8323-8370. Retrieved February 15, 2026, from [Link]

-

Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes - ResearchGate. (1995). J. Org. Chem., 60(23), 7746-7747. Retrieved February 15, 2026, from [Link]

-

Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors - ResearchGate. (2023). Asian Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 15, 2026, from [Link]

-

Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds - PubMed. (2024). Angew Chem Int Ed Engl. Retrieved February 15, 2026, from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (n.d.). . Retrieved February 15, 2026, from [Link]

-

Nucleophilic aromatic substitution - BYJU'S. (n.d.). byjus.com. Retrieved February 15, 2026, from [Link]

-

15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023). chem.libretexts.org. Retrieved February 15, 2026, from [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (n.d.). penandprosperity.com. Retrieved February 15, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020). Beilstein J Org Chem, 16, 1083-1118. Retrieved February 15, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2021). Molecules, 26(24), 7583. Retrieved February 15, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). . Retrieved February 15, 2026, from [Link]

- US7265247B1 - Substituted phenylsulfur trifluoride and other like fluorinating agents - Google Patents. (n.d.). patents.google.com.

-

Fluorinated diaryl sulfides - PubMed. (2014). Curr Top Med Chem, 14(7), 888-94. Retrieved February 15, 2026, from [Link]

-

Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system - Chemical Society Reviews (RSC Publishing). (2012). Chem. Soc. Rev., 41, 4167-4179. Retrieved February 15, 2026, from [Link]

-

Fluorinated ligands and their effects on physical properties and chemical reactivity. (n.d.). pubs.rsc.org. Retrieved February 15, 2026, from [Link]

-

Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. (n.d.). . Retrieved February 15, 2026, from [Link]

-

(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC. (n.d.). . Retrieved February 15, 2026, from [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.). . Retrieved February 15, 2026, from [Link]

-

Copper-catalyzed fluorination of 2-pyridyl aryl bromides - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved February 15, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - ResearchGate. (2024). Drug Discovery Today. Retrieved February 15, 2026, from [Link]

-

Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). Journal of Molecular Structure, 1258, 132661. Retrieved February 15, 2026, from [Link]

-

Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst - Frontiers. (2021). Front. Chem., 9. Retrieved February 15, 2026, from [Link]

-

Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC - NIH. (2014). J Am Chem Soc, 136(12), 4476-9. Retrieved February 15, 2026, from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (2015). J. Med. Chem.. Retrieved February 15, 2026, from [Link]

-

Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society. (n.d.). pubs.acs.org. Retrieved February 15, 2026, from [Link]

-

Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals. (n.d.). . Retrieved February 15, 2026, from [Link]

-

(PDF) Copper catalyzed carbon-selenium bond formation via the coupling reaction of aryl halides, phenylboronic acid and Se - ResearchGate. (2022). Unpublished. Retrieved February 15, 2026, from [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). ACS Omega, 8(33), 30048-30061. Retrieved February 15, 2026, from [Link]

-

Synthesis of polyfluorinated arylsulfonium salts - Taylor & Francis Group - Figshare. (2025). Unpublished. Retrieved February 15, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). Future J Pharm Sci, 9, 39. Retrieved February 15, 2026, from [Link]

-

Fluorine and sulfur- an old combination with a new lease of life - Scientific Update. (2019). . Retrieved February 15, 2026, from [Link]

-

Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex - PubMed. (2023). J Fluoresc, 33(5), 1957-1964. Retrieved February 15, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. ac1.hhu.de [ac1.hhu.de]

- 17. pubs.acs.org [pubs.acs.org]

Tri-Halogenated Arenes: A Strategic Guide to Orthogonal Functionalization

Executive Summary: The Orthogonal Imperative

In drug discovery and materials science, bromo-fluoro-iodo benzene derivatives are not merely "halogenated solvents"; they are high-density information scaffolds. Their value lies in orthogonality —the ability to functionalize three distinct sites sequentially without protecting groups.

This guide moves beyond basic textbook reactivity. It addresses the practical reality of manipulating these scaffolds: utilizing the kinetic disparity between C–I and C–Br bonds for cross-coupling, leveraging the C–F bond for nucleophilic activation or directed metallation, and navigating the thermodynamic pitfalls of the "Halogen Dance" rearrangement.

The Physics of Selectivity

To design a self-validating synthetic route, one must internalize the competing physical forces at play: Bond Dissociation Energy (BDE) versus Electronegativity.

The Reactivity Inversion Matrix

The reactivity order depends entirely on the reaction manifold. For Palladium-catalyzed cross-coupling, the rate-limiting step (Oxidative Addition) typically follows BDE. For Nucleophilic Aromatic Substitution (

Table 1: Comparative Reactivity Metrics for Phenyl Halides

| Bond | BDE (kcal/mol) [1] | Oxidative Addition Rate ( | Primary Utility | |

| C–I | ~65 | Fastest ( | Poor | Site-selective Cross-Coupling (Kinetic Control) |

| C–Br | ~81 | Intermediate | Moderate | Secondary Cross-Coupling or Li-Halogen Exchange |

| C–Cl | ~96 | Slow | Good | Late-stage coupling or inert spacer |

| C–F | ~126 | Inert (mostly) | Best |

Application Insight: In a molecule containing both I and Br, you can achieve >95% chemoselectivity for the C–I bond at room temperature using standard Pd(0) catalysts. The C–Br bond remains intact for subsequent steps.

Strategic Workflows & Mechanisms

The Chemoselective Cross-Coupling Sequence

The "Standard Path" relies on the massive kinetic difference between C–I and C–Br.

-

Step 1: Suzuki/Sonogashira at C–I (RT, mild base).

-

Step 2: Activation of C–Br (Elevated temp, specialized ligands like Buchwald biaryls).

The Fluorine Factor: and DoM

Fluorine is rarely a leaving group in cross-coupling but is a powerhouse for:

- : If an electron-withdrawing group (EWG) is present (e.g., -CN, -NO2, or even multiple halogens), the C–F bond becomes a "hotspot" for nucleophilic attack by amines or alkoxides [2].

-

Directed Ortho Metalation (DoM): The high electronegativity of F acidifies the ortho-proton. Treatment with LDA at -78°C allows lithiation ortho to the Fluorine, enabling electrophilic quenching (e.g., adding -CHO, -I, -SiMe3).

The Critical Pitfall: Halogen Dance (HD)

The Halogen Dance is a base-catalyzed rearrangement where halogens "migrate" to thermodynamically more stable positions on the ring [3].

-

Trigger: Strong bases (LDA, LiTMP) used for lithiation.[1]

-

Mechanism: Deprotonation

Aryl anion formation -

Risk: Trying to lithiate ortho to F in a bromo-iodo system can cause the Iodine to migrate to the lithiated position, scrambling your regiochemistry.

Visualizing the Pathways

The following diagram illustrates the divergent pathways available to a 1-bromo-2-fluoro-4-iodobenzene scaffold.

Figure 1: Divergent reactivity modes. Path A exploits bond weakness (C-I).[2] Path B exploits electronegativity (C-F).[2] Path C is a thermodynamic equilibration triggered by base.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Iodine-Selective)

Objective: Functionalize C–I while preserving C–Br for later use.

Mechanism: Kinetic control via oxidative addition rates (

-

Reagents:

-

Substrate: 1-bromo-4-iodobenzene derivative (1.0 equiv).

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv).

-

Catalyst:

(2-3 mol%) or -

Base:

(2.0 equiv, aq) or -

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

-

-

Procedure:

-

Degas solvents thoroughly (sparge with Ar for 15 min). Oxygen is the enemy of low-loading catalytic cycles.

-

Mix substrate, boronic acid, and base in the reaction vessel.

-

Add Pd catalyst last under positive Ar pressure.

-

Crucial Step: Stir at Room Temperature (20–25°C) . Do not heat.

-

Monitor by HPLC/UPLC. C–I consumption is usually complete within 2–4 hours.

-

Checkpoint: If C–Br coupling products (

) appear, lower temperature to 0°C or switch to a less active catalyst system.

-

Protocol B: The "Halogen Dance" (Controlled Migration)

Objective: Shift a Bromine atom from C4 to C3 (ortho to F) to access a "difficult" substitution pattern. Warning: This requires strict anhydrous conditions.

-

Reagents:

-

Substrate: 1-bromo-3-fluorobenzene (1.0 equiv).

-

Base: LDA (Lithium Diisopropylamide), 1.1 equiv, freshly prepared.

-

Electrophile: Methanol (proton source) or

(to trap). -

Solvent: THF (anhydrous).

-

-

Procedure:

-

Cool THF solution of substrate to -78°C .

-

Add LDA dropwise over 20 mins. The solution often turns yellow/orange (formation of aryl anion).

-

Stir for 30–60 mins at -78°C. During this time, the lithiated species equilibrates. The Li will prefer the position ortho to Fluorine (stabilized by dipole), and the Bromine may migrate to stabilize the anion elsewhere if possible [3].

-

Quench with Electrophile at -78°C.

-

Warm to RT and work up.

-

Mechanistic Visualization: The Halogen Dance

This diagram details the "dance" mechanism—a trap for the unwary, but a tool for the expert.

Figure 2: The Halogen Dance mechanism proceeds via deprotonation followed by halogenophilic attack, often resulting in the halogen moving to the position of greatest anion stability.

References

-

Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3]

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

-

Lera, M., & Hayes, C. J. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Organic Letters.

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 5-bromo-2-fluoro-3-iodo-thioanisole

Executive Summary & Strategic Rationale

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 5-bromo-2-fluoro-3-iodo-thioanisole with terminal alkynes. The synthetic challenge lies in differentiating between two halogenated sites (C3-Iodine and C5-Bromine) while managing the potential catalyst deactivation by the C1-thiomethyl (thioether) moiety.

Core Chemical Logic:

-

Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

-

Oxidative Addition Kinetics: Palladium(0) undergoes oxidative addition to Aryl-I bonds orders of magnitude faster than to Aryl-Br bonds at ambient temperatures.

-

Electronic Activation: The fluorine atom at C2 (ortho to iodine) exerts an inductive electron-withdrawing effect (-I effect), reducing electron density at C3. This accelerates the oxidative addition of Pd(0) into the C–I bond, further enhancing selectivity over the C5–Br site.

Molecular Structure & Numbering

-

C1: SMe (Thioanisole core)

-

C2: Fluorine[1]

-

C3: Iodine (Target site for coupling)

-

C5: Bromine (Must remain intact)

Experimental Design & Pre-Requisites

Reagent Selection Table

| Component | Reagent | Role | Selection Rationale |

| Catalyst | PdCl₂(PPh₃)₂ | Pre-catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. PPh₃ ligands are bulky enough to minimize S-poisoning but labile enough to initiate the cycle. |

| Co-Catalyst | CuI | Activator | Copper(I) iodide activates the terminal alkyne via formation of a Copper-acetylide species (transmetallation partner). |

| Base | Triethylamine (Et₃N) | Base/Solvent | Neutralizes the HX byproduct. Et₃N is mild; stronger bases may promote side reactions or dehydrohalogenation. |

| Solvent | THF (Anhydrous) | Solvent | Tetrahydrofuran provides excellent solubility for the thioanisole substrate and moderate polarity to stabilize the Pd intermediates. |

| Alkyne | Terminal Alkyne | Reactant | 1.1 to 1.2 equivalents relative to the aryl iodide. |

Critical Control Points (The "Why" behind the "How")

-

Temperature Control (The Selectivity Switch):

-

Directive: Maintain reaction temperature between 20°C and 25°C (RT) .

-

Reasoning: At RT,

.[2] Heating >45°C risks activating the C–Br bond, leading to bis-alkynylation or polymerization.

-

-

Thioether Management (The Poison Control):

-

Directive: Ensure Catalyst loading is 3-5 mol% .

-

Reasoning: The thioether sulfur (soft Lewis base) can competitively coordinate to the soft Pd(II) center, creating a "resting state" that slows turnover. A slightly higher catalyst loading compensates for this potential sequestration.

-

-

Anaerobic Conditions (The Glaser Prevention):

-

Directive: Rigorous degassing (sparging or freeze-pump-thaw).

-

Reasoning: Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the starting material and generating impurities that are difficult to separate.

-

Detailed Protocol

Materials Preparation

-

Substrate: 5-bromo-2-fluoro-3-iodo-thioanisole (1.0 equiv, e.g., 500 mg).

-

Alkyne: Phenylacetylene (used as model) (1.1 equiv).

-

Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv / 5 mol%).

-

Co-Catalyst: CuI (0.03 equiv / 3 mol%).

-

Solvent: Anhydrous THF (0.15 M concentration relative to substrate).

-

Base: Et₃N (3.0 equiv).

Step-by-Step Methodology

Step 1: System Deoxygenation

-

Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Argon or Nitrogen.

-

Author's Note: Do not skip this. Palladium(0) species generated in situ are sensitive to oxidation.

Step 2: Reagent Charging

-

Charge the solid substrate (5-bromo-2-fluoro-3-iodo-thioanisole), PdCl₂(PPh₃)₂, and CuI into the flask against a positive pressure of inert gas.

-

Seal the flask.

Step 3: Solvation and Activation

-

Add Anhydrous THF via syringe.

-

Add Triethylamine (Et₃N) via syringe.[3]

-

Sparging: Insert a long needle connected to the inert gas line directly into the solution. Insert a short vent needle. Bubble gas through the solvent for 10–15 minutes.

-

Visual Check: The solution usually turns yellow/orange (characteristic of Pd(II)).

-

Step 4: Reaction Initiation

-

Add the terminal alkyne dropwise via syringe over 5 minutes.

-

Why Dropwise? High local concentrations of alkyne can favor homocoupling.

-

-

Stir the reaction vigorously at Room Temperature (23°C) .

-

Observation: The mixture often darkens to brown/black as Pd(0) is generated and the cycle proceeds. Precipitation of Et₃N·HI salts (white/off-white solid) will occur.

Step 5: Monitoring

-

Check TLC or LCMS at 2 hours .

-

Target: Disappearance of starting material (SM) peak; appearance of mono-coupled product.

-

Warning: If SM remains after 6 hours, do not raise temperature immediately. Add 1 mol% fresh catalyst first.

-

Step 6: Workup

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Pd residues and ammonium salts.

-

Wash the filtrate with saturated NH₄Cl (aq) to sequester Copper species (turns blue).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Visualization of Workflows

Reaction Workflow Diagram

Caption: Operational workflow for the chemoselective coupling process.

Selectivity Mechanism Logic

Caption: Kinetic selectivity pathway demonstrating temperature dependence of C-I vs C-Br activation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM intact) | Catalyst Poisoning (S-coordination) | Switch to Pd(dppf)Cl₂ or Pd(XPhos) G2 . These ligands are bidentate or bulky, preventing sulfur displacement. |

| Homocoupling (Alkyne-Alkyne) | Oxygen Ingress | Re-sparge solvent. Ensure CuI is fresh (should be off-white, not green/brown). Reduce CuI loading to 1 mol%. |

| Loss of Br-Selectivity | Temperature too high | Ensure reaction is strictly at 20-25°C. Do not use an oil bath; use a water bath to buffer ambient fluctuations. |

| Precipitate Clumping | Salt formation | Add a small amount of DMF (10% v/v) to the THF to improve solubility of the ammonium salts. |

Safety Considerations

-

HF Generation: While the C-F bond is stable under these conditions, accidental combustion or extreme acidic workup could theoretically release HF. Handle with standard halogenated waste protocols.

-

Thioanisole Toxicity: Thioethers are often malodorous and potentially toxic. All work must be performed in a fume hood. Bleach (hypochlorite) can be used to oxidize/neutralize sulfur smells on glassware.

References

-

Sonogashira Coupling Mechanism & Selectivity

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Chemoselectivity of Aryl Iodides vs.

-

BenchChem. (2025).[3] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.

-

-

Palladium-Catalyzed Coupling with Thioethers (Poisoning Mitigation)

- Organic Chemistry Portal. (2024). Pd-Catalyzed C-S Cross-Coupling and Thioether Handling.

-

Ortho-Fluorine Effect on Oxidative Addition

- ACS Organometallics. (2017). Oxidative Addition of Aryl Electrophiles to Nickel(0) and Palladium(0)

Sources

Synthesis of polysubstituted benzenes using (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Application Notes & Protocols

Topic: Strategic Synthesis of Polysubstituted Benzenes Utilizing the Versatile Building Block: (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Architecting Molecular Complexity

Polysubstituted benzene rings are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, forming the core of countless functional molecules.[1][2] The precise arrangement of diverse substituents on the aromatic core is paramount, as minor positional changes can drastically alter biological activity, photophysical properties, or material performance. However, the synthesis of highly substituted, unsymmetrical benzenes remains a significant challenge, often requiring lengthy, multi-step procedures with complex purification.[3][4][5]

This guide introduces (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane as a powerful and versatile building block designed for the programmed and site-selective synthesis of complex aromatic compounds. Its unique arrangement of three different halogens (I, Br, F) and a directing methylthio group offers a toolkit of orthogonal reactive sites. This allows for a logical and sequential introduction of various functional groups through a series of chemoselective transformations, providing a streamlined pathway to molecular complexity. We will explore the inherent reactivity of this substrate and provide detailed protocols for its application in key synthetic transformations.

The Strategic Advantage: Understanding the Reactivity of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

The synthetic utility of this reagent is rooted in the differential reactivity of its substituents, which can be selectively addressed under distinct reaction conditions.

-

C-I Bond (Position 3): The carbon-iodine bond is the most labile of the carbon-halogen bonds. It is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[6] It is also highly susceptible to lithium-halogen exchange.

-

C-Br Bond (Position 5): The carbon-bromine bond is significantly more stable than the C-I bond but more reactive than the C-F bond. This intermediate reactivity allows for a second, sequential cross-coupling reaction after the C-I bond has been functionalized.[7]

-

C-F Bond (Position 2): The carbon-fluorine bond is largely inert to standard palladium cross-coupling conditions. Its primary role is that of a potent ortho-directing group in directed metalation (lithiation) reactions, enabling functionalization at the adjacent C1 or C3 positions.[8]

-

C-S Bond & C6-H (Positions 1 and 6): The methylthio group (-SMe) also serves as a directing group for ortho-lithiation, activating the C6-H bond. The combined directing effect of the C2-F and C1-SMe groups makes the C6-H position a prime target for late-stage functionalization via deprotonation.

This hierarchy of reactivity enables a programmed approach to synthesis, as illustrated below.

Caption: Programmed synthesis workflow using the title reagent.

Protocols for Site-Selective Functionalization

The following protocols are designed as robust starting points for the synthesis of diverse polysubstituted benzenes. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[9] Due to the differential reactivity of the C-I and C-Br bonds, a sequential coupling strategy is highly effective.

Protocol 1.1: Selective Coupling at the C-I Position

This protocol selectively targets the most reactive C-I bond, leaving the C-Br bond intact for subsequent transformation.

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane (1.0 eq.), Aryl/Vinylboronic Acid or Ester (1.1-1.3 eq.), Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | The C-I bond undergoes oxidative addition to Pd(0) much faster than C-Br.[10][11] Pd(PPh₃)₄ is a reliable catalyst for this transformation. An excess of the boronic acid ensures complete consumption of the starting material. K₂CO₃ is a common base, but Cs₂CO₃ can be more effective for less reactive boronic acids. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixed aqueous/organic solvent system is crucial for dissolving both the organic substrate and the inorganic base. |

| Temperature | 80-90 °C | This temperature is typically sufficient to drive the reaction at the C-I bond to completion without significantly engaging the C-Br bond. |

| Time | 4-12 hours | Monitor by TLC or LC-MS. The reaction is often complete within this timeframe. |

| Workup | Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. | Standard extractive workup followed by silica gel chromatography is usually sufficient for purification. |

Protocol 1.2: Sequential Coupling at the C-Br Position

Using the product from Protocol 1.1, the C-Br bond can now be functionalized, often requiring slightly more forcing conditions or a more active catalyst system.

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | 3-Aryl-(5-bromo-2-fluorophenyl)(methyl)sulfane (1.0 eq.), Aryl/Vinylboronic Acid (1.2-1.5 eq.), Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (2-5 mol%), K₃PO₄ (3.0 eq.) | The C-Br bond is less reactive, necessitating a more robust catalytic system.[12] Pd(dppf)Cl₂ or catalyst systems generated from ligands like SPhos are highly effective for coupling aryl bromides. K₃PO₄ is a stronger base that can promote the transmetalation step. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are often preferred for these more challenging couplings. |

| Temperature | 100-110 °C | Higher temperatures are required to facilitate the oxidative addition at the C-Br bond. |

| Time | 12-24 hours | These reactions are typically slower than the C-I coupling. Monitor for completion. |

| Workup | Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify by column chromatography. | Filtration through Celite is recommended to remove insoluble palladium species before purification. |

Sonogashira Coupling: C-C Alkyne Installation

The Sonogashira coupling provides a powerful method for installing alkyne moieties.[13] The same chemoselectivity (C-I before C-Br) is observed.

Protocol 2.1: Selective Alkynylation at the C-I Position

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane (1.0 eq.), Terminal Alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (2-3 mol%), CuI (3-5 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq.) | This is the classic Sonogashira catalyst system.[14] Copper(I) is a crucial co-catalyst for the traditional mechanism. The amine acts as both the base and the solvent. Anhydrous and anaerobic conditions are recommended.[13] |

| Solvent | THF or DMF | These solvents help to solubilize all reaction components. |

| Temperature | Room Temperature to 50 °C | The high reactivity of the C-I bond often allows for coupling at or near room temperature. |

| Time | 2-8 hours | Monitor by TLC or LC-MS. |

| Workup | Dilute with ether, wash with saturated NH₄Cl (to remove copper), water, and brine. Dry, concentrate, and purify by column chromatography. | The NH₄Cl wash is critical for removing copper salts, which can complicate purification and downstream reactions. |

Note: For subsequent alkynylation at the C-Br position, higher temperatures (80-100 °C) and a fresh charge of catalyst are typically required.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of C-N bonds, crucial for synthesizing many pharmaceutical agents.[15][16] Again, sequential functionalization is the preferred strategy.

Protocol 3.1: Selective Amination at the C-I Position

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), Xantphos or BINAP (4-5 mol%), NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.) | Buchwald-Hartwig amination requires a strong base and a specialized phosphine ligand.[17][18] NaOt-Bu is a strong, non-nucleophilic base suitable for many amines. For more sensitive substrates, Cs₂CO₃ can be a milder alternative. The choice of ligand is critical and may require screening.[19] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous and oxygen-free conditions are essential for catalyst stability. Degas the solvent thoroughly. |

| Temperature | 90-110 °C | Elevated temperatures are generally required to drive the catalytic cycle. |

| Time | 12-24 hours | Monitor by TLC or LC-MS. |

| Workup | Cool, filter through Celite, concentrate, and purify by column chromatography. | Careful purification is needed to remove residual catalyst and ligand. |

Directed ortho-Metalation (DoM): Late-Stage C-H Functionalization

After functionalizing the C-I and C-Br positions, the directing groups can be used to install a final substituent at the C6 position via a lithium-halogen exchange or deprotonation.

Caption: A map of reactive sites on the core scaffold.

Protocol 4.1: Lithiation and Quenching with an Electrophile

This protocol is performed on the di-substituted intermediate derived from the previous cross-coupling steps.

| Parameter | Condition | Rationale & Expert Insights |

| Reagents | Substrate (1.0 eq.), n-BuLi or LDA (1.1 eq.), Electrophile (e.g., DMF, CO₂, I₂, TMSCl) (1.2-1.5 eq.) | The choice of base is critical. n-BuLi at low temperatures can perform a rapid lithium-halogen exchange if any iodine or bromine remains. For C-H activation at C6, a hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) is preferred to avoid nucleophilic attack on the ring.[20][21] The reaction must be kept cold to prevent side reactions. |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous polar, aprotic solvents are required for lithiation. |

| Temperature | -78 °C | Maintaining a very low temperature is absolutely critical to ensure regioselectivity and prevent decomposition of the organolithium intermediate.[22] |

| Time | 1-2 hours for lithiation, then add electrophile and warm to RT slowly. | The lithiation is typically rapid. After quenching with the electrophile, the reaction is allowed to warm to ensure the reaction goes to completion. |

| Workup | Quench the reaction at low temperature with saturated NH₄Cl solution. Extract with an organic solvent, wash, dry, and purify. | A careful aqueous quench is necessary to neutralize any remaining organolithium species and base. |

Conclusion

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is a superbly designed substrate for the efficient and controlled synthesis of polysubstituted aromatic compounds. By leveraging the predictable and orthogonal reactivity of its halogen and directing groups, chemists can strategically build molecular complexity through a series of high-yielding and well-established transformations. This building block offers a significant advantage in discovery programs where the rapid generation of a diverse library of analogues is essential for structure-activity relationship (SAR) studies.

References

-

Thomas, S. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

Shvydkiv, O. et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. Available at: [Link]

-

Powers, D. et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available at: [Link]

-

Depraetere, S. et al. (2023). Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Related Reactions. Chemistry – A European Journal. Available at: [Link]

-

Shvydkiv, O. et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (PMC). Available at: [Link]

-

Gessner, V. et al. (1992). Fluorine as an ortho-directing group in aromatic metalation. Tetrahedron Letters. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

DeLano, T. et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (PMC). Available at: [Link]

-

Stepan, A. et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Wang, H. et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

-

Ewers, C. et al. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. Available at: [Link]

-

Le, C. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Wikipedia. Cross-coupling reaction. Available at: [Link]

-

Mykhailiuk, P. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society. Available at: [Link]

-

Soderberg, T. (2022). Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Parsons, A. (2013). Synthesis of poly-substituted benzenes. YouTube. Available at: [Link]

-

Le, C. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

-

Nolan, S. et al. (2017). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysts. Available at: [Link]

-

LibreTexts Chemistry (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

ResearchGate. Examples of multi-substituted benzenes. Available at: [Link]

-

Wang, Y. et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. Available at: [Link]

-

Wang, H. et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Available at: [Link]

-

Snieckus, V. Directed (ortho) Metallation. Available at: [Link]

-

De la Rosa, M. et al. (2011). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis. Available at: [Link]

-

El-garawany, M. et al. (2016). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform. Available at: [Link]

-

Duan, X. & Zhang, Z. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Liu, S. et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

-

Foley, D. et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science. Available at: [Link]

-

Snieckus, V. et al. (1990). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. Available at: [Link]

-

Dherange, J. et al. (2022). General Access to Cubanes as Benzene Bioisosteres. National Institutes of Health (PMC). Available at: [Link]

-

Liori, A. et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Halogenation of Benzene. Available at: [Link]

-

Asia Research News (2015). Programmed Synthesis towards Multi-substituted Benzene Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uwindsor.ca [uwindsor.ca]

- 22. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Using (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane as a scaffold in SAR studies

Application Note: Strategic Utilization of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane in SAR Studies

Executive Summary

In modern Structure-Activity Relationship (SAR) campaigns, the demand for "diversity-oriented" scaffolds is critical. (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane (referred to herein as Scaffold A ) represents a high-value building block due to its orthogonal reactivity profile .

Unlike symmetrical di-halides, Scaffold A possesses three distinct handles for functionalization, ordered by their bond dissociation energies (BDE) and electronic environments:

-

C3-Iodine: Highly reactive; susceptible to oxidative addition at low temperatures.

-

C5-Bromine: Moderately reactive; requires elevated temperatures or specialized ligands.

-

C1-Thiomethyl (-SMe): A physicochemical modulator (lipophilicity/metabolic stability) that can be oxidized to sulfoxides/sulfones or demethylated to thiols.

-

C2-Fluorine: An electronic anchor and metabolic blocker that generally remains inert during standard cross-coupling, preventing metabolic "soft spots."

This guide provides validated protocols to exploit this hierarchy, enabling the sequential construction of non-symmetrical, tri-substituted benzene libraries.

Chemical Logic & Reactivity Hierarchy

The utility of Scaffold A rests on the principle of chemoselectivity via bond strength differentiation . Palladium-catalyzed cross-coupling rates generally follow the order of C–I > C–Br >> C–Cl > C–F.

-

The Iodine Advantage (C3): The C–I bond is the weakest and most electron-deficient due to the ortho-fluorine effect, which inductively activates the position. This allows for site-selective Suzuki-Miyaura or Sonogashira coupling at room temperature without disturbing the C–Br bond.

-

The Bromine Reserve (C5): The C–Br bond remains intact during the first functionalization. It is subsequently activated using higher temperatures or bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) in a second step.

-

The Fluorine Core (C2): Positioned between the sulfur and iodine, the fluorine atom exerts a strong dipole, modulating the pKa of neighboring groups and improving the metabolic stability of the final drug candidate.

Visualizing the Reactivity Map

Figure 1: Chemoselective reactivity map of Scaffold A, detailing the sequential order of operations.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Iodine)